5-Ethoxy-2,3-dihydro-1,3-benzothiazole
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Overview
Description
5-Ethoxy-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with an ethoxy group attached to the fifth position. It has a molecular formula of C9H11NOS and a molecular weight of 181.25 g/mol . Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazole derivative . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
5-Ethoxy-2,3-dihydro-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,3-dihydro-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase . The compound can also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
2-Aminobenzothiazole: Exhibits similar biological activities and is used in the synthesis of pharmaceuticals.
Uniqueness
5-Ethoxy-2,3-dihydro-1,3-benzothiazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
5-ethoxy-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C9H11NOS/c1-2-11-7-3-4-9-8(5-7)10-6-12-9/h3-5,10H,2,6H2,1H3 |
InChI Key |
BNZSQOFKJALYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SCN2 |
Origin of Product |
United States |
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